Cas no 663884-84-2 (2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile)

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 3,5-dimethylpyrazole moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The pyrazole ring enhances stability and reactivity, while the nitrile group offers functionalization potential for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and metal-catalyzed transformations. The compound’s high purity and stability under standard conditions make it suitable for research and industrial use. Its utility in constructing complex heterocycles underscores its importance in medicinal chemistry and material science.
2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile structure
663884-84-2 structure
Product Name:2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile
CAS No:663884-84-2
MF:C12H11N3
MW:197.235841989517
CID:3158166
PubChem ID:2804987
Update Time:2025-10-31

2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile
    • STK510269
    • 2-(3,5-dimethylpyrazol-1-yl)benzonitrile
    • CHEMBL1441498
    • 2-(3,5-dimethyl-1-pyrazolyl)benzonitrile
    • SMR000457678
    • 663884-84-2
    • CHEBI:117261
    • HMS2804B08
    • AKOS000261944
    • Q27203897
    • MLS000830657
    • Inchi: 1S/C12H11N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,1-2H3
    • InChI Key: NLASKPKNIAXNMH-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2C#N)C(C)=CC(C)=N1

Computed Properties

  • Exact Mass: 197.095297364g/mol
  • Monoisotopic Mass: 197.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 41.6Ų

2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AW53092-1mg
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$136.00 2023-12-30
A2B Chem LLC
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A2B Chem LLC
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Additional information on 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile

Introduction to 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile (CAS No. 663884-84-2) in Modern Chemical and Pharmaceutical Research

2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile, identified by the chemical abstracts service number 663884-84-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic nitrile exhibits a unique structural framework that has garnered considerable attention due to its potential applications in drug discovery and material science. The compound's molecular structure, featuring a benzonitrile moiety linked to a 3,5-dimethyl-1H-pyrazole ring, provides a versatile platform for further functionalization and exploration.

The benzonitrile group is a well-known pharmacophore in medicinal chemistry, often incorporated into molecules to enhance binding affinity and metabolic stability. In contrast, the 3,5-dimethyl-1H-pyrazole moiety contributes to the compound's rigidity and electronic properties, making it an attractive candidate for designing novel bioactive molecules. The combination of these structural features has led to extensive interest in its synthetic pathways and biological activities.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological properties. The pyrazole scaffold, in particular, has been extensively studied for its role in developing antiviral, anticancer, and anti-inflammatory agents. The presence of methyl groups at the 3 and 5 positions of the pyrazole ring further modulates its electronic distribution and reactivity, making it a valuable building block for medicinal chemists.

2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile has been explored in several cutting-edge research projects aimed at identifying novel therapeutic agents. One notable area of investigation is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By modifying the structure of this compound, researchers have been able to develop derivatives with enhanced kinase inhibitory activity.

Another promising application of 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile lies in its use as a precursor for developing photoreactive materials. The benzonitrile group can be selectively modified under photochemical conditions, allowing for the introduction of various functional groups at specific positions. This property makes the compound useful in creating advanced materials for applications such as organic electronics and photodynamic therapy.

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile involves multi-step organic reactions that highlight the compound's synthetic versatility. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or ketones, followed by cyanation steps to introduce the nitrile group. These synthetic strategies have been optimized to ensure high yields and purity, making the compound readily available for further functionalization.

In terms of biological activity, preliminary studies on 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile have revealed interesting properties that warrant further investigation. For instance, it has shown moderate inhibitory effects on certain enzymes associated with inflammatory pathways. Additionally, its ability to interact with biological targets suggests potential applications in developing treatments for neurological disorders. These findings underscore the importance of exploring this compound as a lead molecule for drug discovery.

The structural features of 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile also make it an attractive candidate for computational studies. Molecular modeling techniques have been employed to understand its interactions with biological targets at an atomic level. These studies have provided valuable insights into how modifications to the pyrazole ring can influence binding affinity and selectivity. Such information is crucial for designing next-generation drugs with improved efficacy and reduced side effects.

The future prospects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile are vast and multifaceted. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings. Whether used as a starting material for drug development or as a model compound for studying chemical reactions, its unique properties make it a cornerstone of modern chemical research.

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